molecular formula C8H5IO B1590796 2-Iodobenzofuran CAS No. 69626-75-1

2-Iodobenzofuran

Cat. No.: B1590796
CAS No.: 69626-75-1
M. Wt: 244.03 g/mol
InChI Key: WIBOBANRAWSQLV-UHFFFAOYSA-N
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Description

2-Iodobenzofuran is an aromatic heterocyclic compound that consists of a benzene ring fused to a furan ring with an iodine atom attached at the second position. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules and materials.

Mechanism of Action

Target of Action

It is known that 2-iodobenzofuran is involved in a process known as the halogen dance (hd) reactions . This process is a useful tool for synthetic chemists as it enables access to positions in aromatic and heteroaromatic systems for subsequent functionalization .

Mode of Action

The mode of action of this compound involves a process known as the Halogen Dance (HD) reactions . When this compound is treated sequentially with lithium 2,2,6,6-tetramethylpiperidide in tetrahydrofuran at ‒50 °C and an aldehyde, the 2-substituted 3-iodobenzofuran resulting from the halogen dance is the only isolated product .

Biochemical Pathways

The halogen dance (hd) reactions, in which this compound participates, enable access to positions in aromatic and heteroaromatic systems for subsequent functionalization . This suggests that this compound could potentially influence a variety of biochemical pathways depending on the specific functional groups introduced during the HD reactions.

Result of Action

Given its involvement in the halogen dance (hd) reactions, it can be inferred that this compound plays a role in the synthesis of various aromatic and heteroaromatic compounds .

Action Environment

The halogen dance (hd) reactions involving this compound are carried out in a specific environment, ie, in the presence of lithium 2,2,6,6-tetramethylpiperidide in tetrahydrofuran at ‒50 °C . This suggests that the action of this compound could potentially be influenced by factors such as temperature and the presence of specific reagents.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodobenzofuran can be synthesized through several methods. One common approach involves the iodination of benzofuran. The process typically includes the deprotonation of benzofuran using a strong base such as lithium diisopropylamide (LDA) followed by the addition of iodine. Another method involves the halogen dance reaction, where this compound is treated with lithium 2,2,6,6-tetramethylpiperidide in tetrahydrofuran at low temperatures, followed by the addition of an aldehyde .

Industrial Production Methods: Industrial production of this compound often involves large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to minimize side reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Iodobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Lithium Diisopropylamide (LDA): Used for deprotonation.

    Palladium Catalysts: Employed in coupling reactions.

    Tetrahydrofuran (THF): Common solvent for these reactions.

Major Products:

Scientific Research Applications

2-Iodobenzofuran has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Serves as a building block for the development of biologically active compounds.

    Medicine: Investigated for its potential in drug discovery and development.

    Industry: Utilized in the production of advanced materials and polymers

Comparison with Similar Compounds

    2-Iodobenzothiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.

    2-Bromobenzofuran: Similar reactivity but with a bromine atom instead of iodine.

Uniqueness: 2-Iodobenzofuran is unique due to the presence of the iodine atom, which provides distinct reactivity patterns compared to its bromine and sulfur analogs. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications .

Properties

IUPAC Name

2-iodo-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IO/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBOBANRAWSQLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50550702
Record name 2-Iodo-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69626-75-1
Record name 2-Iodo-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of benzofuran (3.0 g, 25.4 mmol) in tetrahydrofuran (36 mL) at about −78° C. was added a 2.5M solution of n-butyllithium in hexanes (10.2 mL, 25.4 mmol). The solution was allowed to warm to about −10° C. and was stirred for about 2 hours. Iodine (6.41 g, 25.4 mmol) was added gradually and the mixture was stirred at about −10° C. for about 30 min. The solution was allowed to warm to room temperature, was quenched by the addition of aqueous ammonium chloride, and was extracted with diethyl ether. The combined organic extracts were washed with aqueous sodium bisulfite and brine, dried (MgSO4), filtered and concentrated under vacuum. The resulting oil was distilled (b.p. 90° C./1.05 mm Hg) to provide Example 651. 1H NMR (300 MHz, CDCl3): δ 6.93 (s, 1H), 7.20 (m, 2H), 7.48 (m, 2H).
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
10.2 mL
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
6.41 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-Iodobenzofuran a useful reagent in organic synthesis, particularly for N-arylation reactions?

A: this compound serves as an effective coupling partner in copper-mediated N-arylation reactions with anilines. [] This reactivity stems from the iodine atom's ability to participate in oxidative addition with copper catalysts, enabling the formation of a carbon-nitrogen bond between the benzofuran moiety and the aniline. [] This reaction is particularly valuable for synthesizing a diverse range of N-arylbenzofuran derivatives, which can be further elaborated into more complex structures. []

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